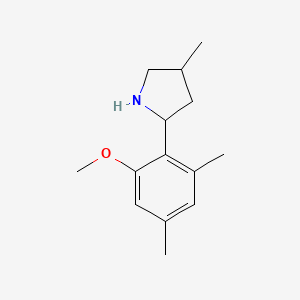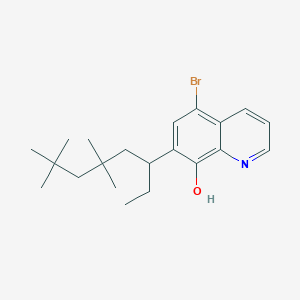
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a synthetic organic compound with the molecular formula C21H30BrNO It is a derivative of quinolin-8-ol, featuring a bromine atom at the 5th position and a 5,5,7,7-tetramethyloctan-3-yl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Bromination: The bromination of quinolin-8-ol at the 5th position is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The introduction of the 5,5,7,7-tetramethyloctan-3-yl group at the 7th position is carried out through an alkylation reaction. This step involves the use of a suitable alkylating agent, such as 5,5,7,7-tetramethyloctan-3-yl chloride, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using industrial-grade bromine or NBS.
Efficient Alkylation: High-efficiency alkylation with optimized reaction conditions to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of 5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine.
Substitution: Formation of 5-amino-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol or 5-thio-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol.
Aplicaciones Científicas De Investigación
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine
Uniqueness
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
60877-72-7 |
|---|---|
Fórmula molecular |
C21H30BrNO |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H30BrNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h8-11,14,24H,7,12-13H2,1-6H3 |
Clave InChI |
CXJPTJGARWUBBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC=NC2=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


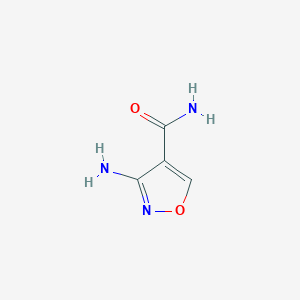
![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)

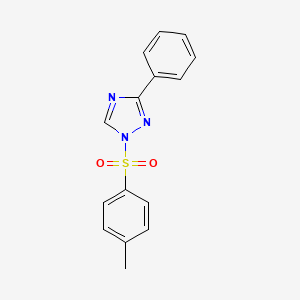
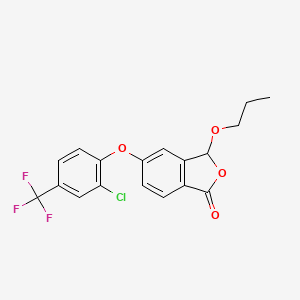
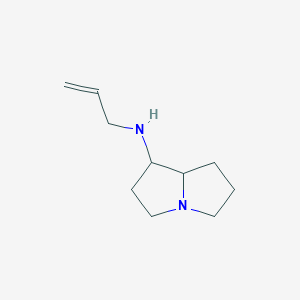

![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)
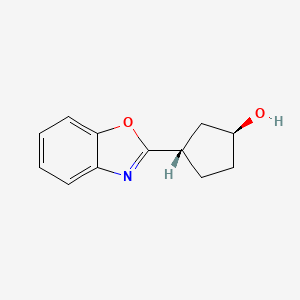
![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
